Ethanamine, N-butylidene-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

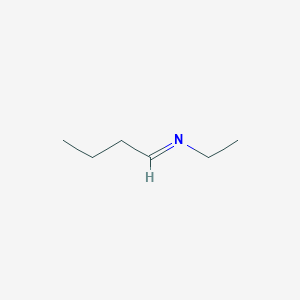

Ethanamine, N-butylidene- is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanamine, N-butylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, N-butylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Ethanamine, N-butylidene- serves as a crucial intermediate in various catalytic reactions, particularly in the hydrogenation of nitriles and imines.

Hydrogenation of Butyronitrile

Research indicates that the selective hydrogenation of butyronitrile over Raney metals leads to the formation of N-butylidene-butylamine. The study emphasizes the differences in catalytic performance between Raney-Co and Raney-Ni, highlighting the importance of modifying catalysts to enhance selectivity towards primary amines .

Asymmetric Hydrogenation

In asymmetric hydrogenation processes, ethanamine derivatives are utilized to produce enantiomerically pure compounds. For instance, rhodium-catalyzed asymmetric hydrogenation has shown promise in synthesizing various amines with high enantioselectivity . The ability to produce these compounds efficiently makes ethanamine derivatives valuable in pharmaceutical synthesis.

Synthesis of Amines

Ethanamine, N-butylidene- is instrumental in synthesizing higher amines from lower amines through palladium-promoted reactions. This method allows for the formation of complex amine mixtures that are essential in producing various pharmaceuticals .

Toxicological Studies

Understanding the toxicological profile of ethanamine derivatives is essential for their safe application. Studies on related compounds like ethylamine have provided insights into exposure limits and potential health effects. For instance, acute lethality studies have been conducted to establish safe exposure levels for similar amines . While specific data on ethanamine, N-butylidene- is limited, these studies underscore the importance of assessing toxicity in research applications.

Data Tables

| Application Area | Description |

|---|---|

| Catalytic Hydrogenation | Formation of N-butylidene-butylamine from butyronitrile |

| Asymmetric Synthesis | Production of enantiomerically pure amines |

| Toxicological Studies | Assessment of exposure limits and health effects |

Case Studies

- Selective Hydrogenation Study : A study focusing on the catalytic reduction of butyronitrile over Raney-Co demonstrated how modifying catalysts can significantly impact product selectivity and yield .

- Asymmetric Hydrogenation : Research highlighted the successful use of rhodium complexes in achieving high enantioselectivity in the hydrogenation of ethanamine derivatives, showcasing their potential in pharmaceutical applications .

- Toxicology Overview : Toxicological assessments based on related compounds have provided a framework for understanding the safety profile necessary for handling ethanamine derivatives in laboratory settings .

Propiedades

Número CAS |

1611-12-7 |

|---|---|

Fórmula molecular |

C6H13N |

Peso molecular |

99.17 g/mol |

Nombre IUPAC |

N-ethylbutan-1-imine |

InChI |

InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |

Clave InChI |

BLARBXSPVIJGSG-UHFFFAOYSA-N |

SMILES |

CCCC=NCC |

SMILES canónico |

CCCC=NCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.